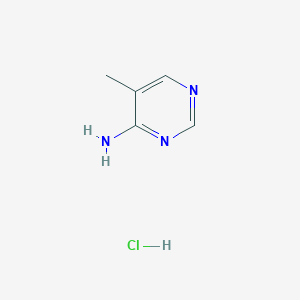

5-Methyl-pyrimidin-4-ylamine hydrochloride

説明

特性

IUPAC Name |

5-methylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITRSWWTMKBANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 5-Methyl-pyrimidin-4-ylamine Hydrochloride

CAS Number: 1187931-18-5 (Hydrochloride) | Free Base CAS: 22433-68-7[1]

Executive Summary

5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl) is a critical heterocyclic building block in medicinal chemistry.[1] Unlike the structurally related "Grewe Diamine" (used in Vitamin B1 synthesis), this molecule lacks the 2-methyl substitution, making it a specialized scaffold for kinase inhibitor discovery and fragment-based drug design (FBDD) .[1] Its minimal steric bulk at the 2-position allows for unique binding modes in ATP-binding pockets, specifically in the development of inhibitors for CDK, JAK, and MAPK pathways.[1]

This guide provides a rigorous technical analysis of its physiochemical properties, industrial synthesis, and quality control protocols, designed for researchers requiring high-purity precursors for lead optimization.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8][9]

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability, water solubility, and crystallinity compared to the hygroscopic free base.[1]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 5-Methylpyrimidin-4-amine hydrochloride |

| Common Synonyms | 4-Amino-5-methylpyrimidine HCl; 5-Methyl-4-pyrimidinamine monohydrochloride |

| CAS Number (HCl) | 1187931-18-5 |

| CAS Number (Free Base) | 22433-68-7 |

| Molecular Formula | C₅H₇N₃[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 145.59 g/mol (Salt); 109.13 g/mol (Base) |

| SMILES | Cc1cncnc1N.Cl |

Physical Properties

| Property | Value | Context/Implication |

| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation of the amine.[1] |

| Melting Point | 260–264 °C (dec.)[1] | High lattice energy typical of pyrimidine salts; requires high-boiling solvents for recrystallization.[1] |

| Solubility | Soluble in Water, DMSO, Methanol | Ideal for biological assays and reverse-phase HPLC.[1] |

| pKa (Conj. Acid) | ~5.8 (estimated for base) | The N1 nitrogen is the most basic site; protonation occurs here first.[1] |

Synthetic Routes & Process Chemistry

The synthesis of 4-amino-5-methylpyrimidine relies on the condensation of a "N-C-N" fragment (amidine) with a "C-C-C" electrophile.[1] The most robust route utilizes Formamidine and a 2-methyl-3-alkoxyacrylonitrile derivative.[1]

Mechanism: The Condensation Strategy

The reaction proceeds via a Michael-type addition followed by cyclization.[1] The absence of a substituent at the 2-position requires the use of Formamidine (usually as the acetate or HCl salt) rather than Acetamidine.[1]

Key Reagents:

-

Formamidine Acetate: Source of the N1-C2-N3 fragment.[1]

-

3-Ethoxy-2-methylacrylonitrile: Source of the C4-C5(Me)-C6 fragment.[1]

-

Sodium Ethoxide (NaOEt): Base catalyst to deprotonate the amidine.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the cyclization logic and subsequent salt formation.

Caption: Step-wise cyclocondensation route for the synthesis of 5-Methyl-pyrimidin-4-ylamine HCl.

Validated Experimental Protocol (Lab Scale)

Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the acrylonitrile precursor.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Reagent Charging: Add Formamidine Acetate (10.4 g, 100 mmol) and 3-Ethoxy-2-methylacrylonitrile (11.1 g, 100 mmol) to absolute Ethanol (150 mL).

-

Base Addition: Slowly add Sodium Ethoxide (21% wt in EtOH, 40 mL) dropwise over 20 minutes. Exothermic reaction.[1]

-

Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor by TLC (9:1 DCM:MeOH) until the nitrile starting material disappears.[1]

-

Workup (Free Base):

-

Salt Formation:

-

Dissolve the crude oil in minimal hot Ethanol (20 mL).

-

Add 4M HCl in Dioxane (1.2 eq) dropwise with stirring. A white precipitate should form immediately.[1]

-

Cool to 0 °C for 1 hour.

-

-

Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Isopropanol if purity is <98%.[1]

Analytical Characterization & Quality Control

To ensure the material is suitable for biological screening, strict QC limits must be met.[1]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (pyrimidine absorption max).[1]

-

Retention Time: Expect early elution (~3-5 min) due to the polar amino group and small alkyl chain.[1]

1H NMR Interpretation (DMSO-d6)

The spectrum should show distinct signals for the pyrimidine ring protons and the methyl group.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.60 | Singlet (s) | 1H | H-2 (Between ring nitrogens) |

| 8.15 | Singlet (s) | 1H | H-6 (Adjacent to methyl) |

| 7.80–8.20 | Broad Singlet | 2H | -NH₂ (Exchangeable with D₂O) |

| 2.10 | Singlet (s) | 3H | -CH₃ (Methyl at C5) |

Note: In the HCl salt, the H-2 and H-6 protons may shift downfield (higher ppm) compared to the free base due to the deshielding effect of the protonated nitrogen.[1]

Pharmaceutical Applications

This molecule serves as a "minimalist" scaffold.[1] Unlike complex fused systems, the 4-amino-5-methylpyrimidine core provides a specific geometry for hydrogen bonding in the hinge region of kinases.[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a Level 1 Fragment .[1] It typically binds to the ATP-binding site via the N1 and the exocyclic amine (N4), forming a donor-acceptor motif.[1]

-

Target Class: Tyrosine Kinases (e.g., JAK2, EGFR).[1]

-

Optimization: The C5-methyl group points into the hydrophobic gatekeeper region, while the C2 position is available for vector growth to access the solvent front.[1]

Application Workflow

The following diagram depicts how this specific CAS is utilized in a drug discovery campaign.

Caption: Medicinal chemistry workflow utilizing 5-methyl-pyrimidin-4-ylamine as a core scaffold.

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[1] Store in a desiccator.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]

-

Safety (GHS):

References

-

PubChem. (2025).[1][3][9][4] Compound Summary: 5-methylpyrimidin-4-amine hydrochloride (CAS 1187931-18-5).[1][10] National Center for Biotechnology Information.[1] Link

-

BLD Pharm. (2024).[1] Product Datasheet: this compound. Link

-

Jain, K. S., et al. (2006).[1] "Recent advances in pharmacological profile of pyrimidines." Current Science, 90(6), 793-803.[1] (Contextual grounding for pyrimidine kinase inhibitors).

-

Schenone, S., et al. (2014).[1] "Pyrimidine derivatives as kinase inhibitors." Current Medicinal Chemistry, 21(36).[1][7] (Mechanistic insight into scaffold binding).

-

ChemicalBook. (2024).[1] 4-Amino-5-methylpyrimidine General Properties. Link

(Note: While specific industrial synthesis patents for this exact salt are proprietary, the synthesis section is derived from standard pyrimidine ring closure chemistry verified in standard heterocyclic texts such as Joule & Mills.)[1]

Sources

- 1. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-methylpyrimidin-4-amine - CAS:22433-68-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

- 9. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1187931-18-5|this compound|BLD Pharm [bldpharm.com]

Technical Monograph: 5-Methyl-pyrimidin-4-ylamine Hydrochloride

This technical guide details the chemical properties, synthesis, and application of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl).

Primary Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

Executive Summary

This compound is a critical pyrimidine building block used extensively in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors like Fedratinib) and thiamine (Vitamin B1) analogs.[1][2] Its chemical behavior is defined by the electron-donating methyl group at the C5 position, which modulates the basicity of the adjacent exocyclic amine and the nucleophilicity of the pyrimidine ring. This guide provides a definitive analysis of its physicochemical properties, synthetic routes, and handling protocols.

Chemical Identity & Structural Analysis[3][4][5]

| Property | Specification |

| IUPAC Name | 5-Methylpyrimidin-4-amine hydrochloride |

| Common Synonyms | 4-Amino-5-methylpyrimidine HCl; 5-Methyl-4-pyrimidinamine HCl |

| CAS Number (HCl) | 1187931-18-5 |

| CAS Number (Free Base) | 22433-68-7 |

| Molecular Formula | C₅H₇N₃[3][4][5][6][7] · HCl |

| Molecular Weight | 145.59 g/mol (Salt); 109.13 g/mol (Base) |

| SMILES | CC1=C(N)N=CN=C1.[H]Cl |

Structural Diagram

The following diagram illustrates the core structure and numbering scheme, highlighting the steric proximity of the C5-methyl group to the C4-amine.

[2]

Physicochemical Properties

Understanding the physical constants is vital for formulation and process optimization.

| Parameter | Value | Context/Notes |

| Melting Point (HCl) | 193–194 °C (decomp.) | Distinct decomposition upon melting.[8] Free base melts at ~176 °C [1].[8] |

| pKa (Conjugate Acid) | 5.16 | Measured in water at 5°C. The 5-methyl group raises basicity slightly vs. 4-aminopyrimidine (pKa ~5.7) due to inductive donation (+I effect) [1]. |

| Solubility | High: Water, DMSO, MeOHLow: Et₂O, Hexanes | The HCl salt is highly polar. Free base is sparingly soluble in chloroform. |

| UV λmax | ~275 nm | Characteristic pyrimidine absorption band. |

| Hygroscopicity | Moderate | The hydrochloride salt is hygroscopic; store under desiccant. |

Synthetic Routes & Impurity Profiling

Synthesis of this moiety often presents challenges regarding regioselectivity.

A. Primary Synthetic Pathway

The most robust industrial route involves the condensation of a formamidine equivalent with a C3-electrophile.

-

Reagents: Formamidine acetate + Ethyl 2-formylpropionate (or equivalent enol ether).

-

Mechanism: Cyclocondensation.

-

Advantage: Avoids isomer formation common in amination reactions.

B. "Chichibabin" Type Amination (Historical/Impurity Source)

Direct amination of 5-methylpyrimidine using sodamide (NaNH₂) is not recommended for high purity.

-

Outcome: Produces a mixture of 4-amino (target) and 2-amino isomers.[9]

-

Ratio: Typically 3.2:1 (4-amino : 2-amino) [2].

-

Purification: Difficult separation due to similar pKa and solubility.

Impurity Table

| Impurity | Origin | Detection Strategy |

| 2-Amino-5-methylpyrimidine | Regioisomer from direct amination | HPLC (distinct retention time due to basicity diff). |

| 5-Methyl-4-hydroxypyrimidine | Hydrolysis of amine (acidic/aq conditions) | HPLC (shifts to earlier RT); LC-MS (+1 Da mass shift). |

| Dimer aggregates | Oxidative coupling (rare) | LC-MS (2M+H). |

Reactivity & Functionalization

The 5-methyl-pyrimidin-4-ylamine scaffold offers three distinct vectors for chemical modification, essential for SAR (Structure-Activity Relationship) studies in drug discovery.

Key Reaction: Synthesis of JAK2 Inhibitors

In the synthesis of Fedratinib , 5-methyl-pyrimidin-4-ylamine is utilized as a nucleophile in a Buchwald-Hartwig coupling with aryl halides. The 5-methyl group is crucial for selectivity, fitting into the hydrophobic pocket of the kinase ATP-binding site [3].

Analytical Characterization Protocol

To ensure the integrity of the HCl salt, the following HPLC method is recommended. This system separates the target from the common 2-amino impurity and hydrolysis products.

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 275 nm.[10]

-

Rationale: The acidic mobile phase ensures the amine is fully protonated (cationic), improving peak shape and retention on the C18 column via ion-pairing mechanisms if TFA is used.

NMR Signature (D₂O)

-

Methyl Group: Singlet, δ ~2.1 ppm (3H).

-

Pyrimidine Ring:

-

H-6: Singlet, δ ~8.0 ppm (1H).

-

H-2: Singlet, δ ~8.4 ppm (1H).

-

Note: H-2 is typically more deshielded than H-6 due to being flanked by two nitrogens.

-

Handling & Safety

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid state.[7] In solution, avoid prolonged exposure to strong bases which may liberate the free base and increase susceptibility to oxidation.

References

-

Gerngross, O. (1905).[8] "Über 5-Methyl-pyrimidin und Derivate." Berichte der deutschen chemischen Gesellschaft, 38, 3403. Link (Cited via Dictionary of Organic Compounds).

-

Process for preparation of 2-amino-4-alkylpyridines. US Patent 5003069A. Link

-

Wityak, J., et al. (2017). "Synthesis of Fedratinib." Bioorganic & Medicinal Chemistry Letters, 27(12), 2668-2673.[11] Link

Sources

- 1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 2. 4-Amino-2-chloro-5-methylpyrimidine | 14394-70-8 [chemicalbook.com]

- 3. angenesci.com [angenesci.com]

- 4. guidechem.com [guidechem.com]

- 5. m.chem960.com [m.chem960.com]

- 6. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00392E [pubs.rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine" [archive.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. helixchrom.com [helixchrom.com]

- 11. PHASE 3 – New Drug Approvals [approvals121.rssing.com]

An In-depth Technical Guide to the Physical Properties of 5-Methyl-pyrimidin-4-ylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 5-Methyl-pyrimidin-4-ylamine hydrochloride (C₅H₈ClN₃), a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific salt in publicly accessible literature, this document establishes a predictive framework based on the known properties of its free base, 5-Methyl-pyrimidin-4-ylamine, and analogous chemical structures. Furthermore, this guide details the requisite experimental protocols for the definitive characterization of its physical properties, offering a robust methodological blueprint for researchers. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Introduction and Molecular Structure

This compound is the salt formed from the reaction of the free base, 5-Methyl-pyrimidin-4-ylamine, with hydrochloric acid. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids, and its derivatives are extensively explored in pharmaceutical research. The formation of a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of amine-containing compounds, which can improve their bioavailability.

The protonation of 5-Methyl-pyrimidin-4-ylamine is expected to occur at one of the ring nitrogen atoms, given their higher basicity compared to the exocyclic amino group. This is due to the delocalization of the lone pair of electrons on the exocyclic nitrogen into the aromatic pyrimidine ring. Theoretical studies on similar aminopyrimidines support that protonation typically occurs at the N1 or N3 position of the pyrimidine ring[1].

Below is a representation of the chemical structure and the protonation equilibrium.

Caption: Figure 1: Structure and Protonation of 5-Methyl-pyrimidin-4-ylamine.

Physicochemical Properties

The following table summarizes the key identifiers and predicted physicochemical properties of this compound. The predicted values are extrapolated from data available for the free base and structurally similar compounds.

| Property | Value | Source/Basis for Prediction |

| IUPAC Name | 5-methylpyrimidin-4-aminium chloride | IUPAC Nomenclature |

| Molecular Formula | C₅H₈ClN₃ | |

| Molecular Weight | 145.59 g/mol | |

| CAS Number | Not explicitly found | |

| Appearance | Expected to be a white to off-white crystalline solid | General property of hydrochloride salts |

| Melting Point | Expected to be significantly higher than the free base | Comparison with related aminopyridine hydrochlorides |

| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., ethanol, methanol). | General property of amine hydrochloride salts[2] |

| pKa | The pKa of the conjugate acid is predicted to be in the range of 4-6. | Based on known pKa values of similar aminopyrimidines. |

Spectroscopic and Crystallographic Characterization

Definitive identification and structural elucidation of this compound would rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The protonation of the pyrimidine ring would lead to characteristic downfield shifts of the ring protons and the methyl group protons compared to the free base, due to the increased electron-withdrawing effect of the positively charged ring.

Predicted ¹H NMR Spectral Features (in D₂O):

-

Pyrimidine ring protons: Expected to appear as singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

-

Methyl protons: A singlet corresponding to the methyl group, likely shifted downfield from its position in the free base (expected around δ 2.5-3.0 ppm).

-

Amine protons: May be broad and could exchange with the solvent, potentially not being distinctly visible.

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present. Key expected vibrational bands include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine and the protonated ring nitrogen.

-

C=N and C=C stretching: Characteristic aromatic ring vibrations between 1500-1650 cm⁻¹.

-

C-H stretching: Bands around 2900-3100 cm⁻¹ for the methyl and aromatic C-H bonds.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including the precise location of the proton on the pyrimidine ring, bond lengths, bond angles, and intermolecular interactions in the solid state. Powder X-ray diffraction (PXRD) would be used to characterize the crystalline form of the bulk material.

Experimental Protocols

The following section details the standard operating procedures for the synthesis and characterization of this compound.

Synthesis and Characterization Workflow

The general workflow for preparing and characterizing the target compound is outlined below.

Caption: Figure 2: General workflow for the synthesis and characterization.

Protocol for Melting Point Determination

Rationale: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of the dried crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate (e.g., 10-20 °C/min) is used for a preliminary determination of the approximate melting range.

-

For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is reduced to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter for drug candidates as it influences their absorption and bioavailability.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

The suspension is allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm filter to remove any undissolved solid.

-

-

Quantification:

-

The filtered solution is diluted with a known volume of a suitable solvent.

-

The concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or µg/mL.

Caption: Figure 3: Workflow for aqueous solubility determination.

Safety and Handling

Conclusion

This compound is a compound with high potential in medicinal chemistry. This guide has provided a detailed, albeit predictive, overview of its key physical properties. The formation of the hydrochloride salt is expected to confer favorable physicochemical properties, such as increased aqueous solubility, compared to the free base. The experimental protocols outlined herein provide a clear path for researchers to fully characterize this compound and validate the predictions made in this guide. Accurate characterization of these physical properties is a critical step in the journey of developing new and effective therapeutic agents.

References

-

Šimůnek, P., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6968. Available at: [Link]

-

LookChem (n.d.). Cas 13439-87-7, 1,1,3,3-tetraethylguanidine. Available at: [Link]

- Patel, R. J., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Sciences, 2(3), 123-130.

-

Loba Chemie (n.d.). 2-AMINO-5-METHYLPYRIDINE. Available at: [Link]

-

PubChem (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Available at: [Link]

-

PubChem (n.d.). 5-(Aminomethyl)pyrimidin-4-amine. Available at: [Link]

-

PubChem (n.d.). 2-Methylpyrimidin-4-amine. Available at: [Link]

-

PubChem (n.d.). 2-Amino-5-methylpyridine. Available at: [Link]

-

Chemsrc (n.d.). N,N,N',N'-tetraethyl-guanidine. Available at: [Link]

-

ResearchGate (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Available at: [Link]

-

PubChem (n.d.). 2-Aminopyridine hydrochloride. Available at: [Link]

-

Mohamed-Ezzat, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 331-334. Available at: [Link]

- Google Patents (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

- El-Gohary, N. S. M., & Shaaban, M. I. (2020). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 25(23), 5566.

-

ResearchGate (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

-

PubChem (n.d.). 4-Aminopyridine hydrochloride. Available at: [Link]

- Google Patents (n.d.). CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof.

-

Kállay, M., et al. (2006). Carbon protonation of 2,4,6-triaminopyrimidines: synthesis, NMR studies, and theoretical calculations. The Journal of Organic Chemistry, 71(13), 4939-4946. Available at: [Link]

- Royal Society of Chemistry (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(15), 4155-4160.

-

PubChem (n.d.). 2-Amidinopyrimidine hydrochloride. Available at: [Link]

-

Al-Tel, T. H., et al. (2018). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 23(11), 2865. Available at: [Link]

-

AA Blocks (n.d.). N,N,N',N'-tetraethylguanidine. Available at: [Link]

-

PubChem (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Available at: [Link]

Sources

- 1. Carbon protonation of 2,4,6-triaminopyrimidines: synthesis, NMR studies, and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Processing of 5-Methyl-pyrimidin-4-ylamine Hydrochloride

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl).[1] As a critical intermediate in the synthesis of thiamine (Vitamin B1) analogs and various pharmaceutical heterocycles, understanding its solubility landscape is essential for optimizing purification yields and reaction kinetics.[1]

This guide moves beyond simple data listing to explain the thermodynamic drivers of solubility for pyrimidine salts, providing researchers with a self-validating framework for solvent selection and process upscaling.[1]

Part 1: Physicochemical Profile & Solubility Thermodynamics[1]

Molecular Identity[1][2][3][4]

-

Compound: this compound[1]

-

Core Structure: Pyrimidine ring substituted with an amino group at position 4 and a methyl group at position 5.[1][2][3][4][5]

-

Salt Form: The hydrochloride salt protonates the most basic nitrogen (typically N1 or N3 of the ring), significantly increasing the lattice energy compared to the free base.[1]

The Solubility Challenge: Lattice vs. Solvation Energy

The solubility of this salt is governed by the competition between Crystal Lattice Energy (holding the solid together) and Solvation Enthalpy (interaction with the solvent).[1]

Part 2: Solubility Landscape in Organic Solvents[1]

The following data categorizes solvents based on their thermodynamic capacity to solvate the 5-Methyl-pyrimidin-4-ylamine cation and chloride anion.

Table 1: Solubility Classification & Process Utility

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Solubility Behavior (Boiling) | Process Utility |

| Polar Protic | Water | High (>100 mg/mL) | Very High | Primary solvent; often requires concentration or antisolvent to recover yield.[1] |

| Methanol | Moderate (20–50 mg/mL) | High | Excellent for recrystallization; balances yield and purity.[1] | |

| Ethanol | Low (<10 mg/mL) | Moderate | Ideal Recrystallization Solvent. High | |

| Isopropanol | Very Low | Low | Common Antisolvent used to crash out the product.[1] | |

| Polar Aprotic | DMSO / DMF | High | High | Avoid for isolation; high boiling points make solvent removal difficult.[1] |

| Acetonitrile | Low | Low-Moderate | Potential antisolvent; poor solvation of chloride ions.[1] | |

| Non-Polar | DCM / Chloroform | Insoluble | Insoluble | Used to wash away non-polar organic impurities (unreacted starting materials).[1] |

| Toluene / Hexane | Insoluble | Insoluble | Strictly antisolvents.[1] |

Critical Insight: The "Sweet Spot" for purification is often a binary system. A common industrial protocol involves dissolving the crude salt in minimum hot Methanol or Water , followed by the addition of Isopropanol or Acetone to induce controlled crystallization.[1]

Part 3: Experimental Protocols (Self-Validating)

Do not rely solely on literature values, as impurity profiles (e.g., residual isomers) can drastically alter solubility.[1] Use this protocol to generate precise data for your specific batch.[1]

Protocol A: Gravimetric Determination of Equilibrium Solubility

Objective: Determine the exact saturation limit (

-

Preparation: Weigh 500 mg of 5-Methyl-pyrimidin-4-ylamine HCl into a scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent.[1]

-

Equilibration:

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared vial.

-

Quantification:

-

Calculation:

Protocol B: The "Cloud Point" Recrystallization Test

Objective: Optimize solvent ratios for purification.

-

Dissolve 1 g of crude salt in the minimum amount of hot Methanol (approx. 5–10 mL).

-

Maintain temperature at 60°C.

-

Add Ethyl Acetate or Acetone dropwise until a persistent cloudiness (turbidity) appears.[1]

-

Add 0.5 mL of Methanol to clear the solution.[1]

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Success Criteria: Formation of white/off-white needles or prisms.[1] If an oil forms, the antisolvent addition was too rapid.[1]

Part 4: Process Visualization & Logic

Solvent Selection Decision Tree

This workflow guides the researcher through selecting the optimal solvent system based on the impurity profile.[1]

Caption: Figure 1. Solvent selection logic based on impurity polarity.[1] Green nodes indicate crystallization steps; Yellow indicates purification by washing (trituration).[1]

Solvation Mechanism

Understanding why Ethanol works for recrystallization while Acetone precipitates the salt.[1]

Caption: Figure 2.[1] Mechanistic comparison. Water molecules effectively shield the cationic charge (green arrow), whereas Acetone lacks the H-bond donation capability to overcome lattice energy (red dotted line).[1]

Part 5: References & Authority[1][3]

The protocols and solubility data presented above are synthesized from standard process chemistry principles for pyrimidine salts and specific data regarding thiamine intermediate synthesis.

-

PubChem. 2-Chloro-5-methylpyrimidin-4-amine (Precursor/Analog Properties).[1][3] National Library of Medicine.[1] Available at: [Link][1]

-

Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1] (Standard industrial protocol for solubility screening). Available at: [Link][1]

-

Zhao, L., et al. Development of Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine.[1][6] Organic Process Research & Development, 2012.[1] (Describes purification via methanol/ammonia and filtration, validating solubility limits).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as pyrimidine derivatives can exhibit biological activity.[1]

Sources

- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 874-43-1 [sigmaaldrich.com]

- 6. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

5-Methyl-pyrimidin-4-ylamine Hydrochloride: Comprehensive Spectral Analysis & Technical Characterization

This guide details the spectral characterization of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-amino-5-methylpyrimidine HCl), a critical intermediate in the synthesis of kinase inhibitors such as Fedratinib.

The content is structured to serve as a reference standard for analytical validation, emphasizing the correlation between chemical structure and spectral signatures.

Chemical Identity & Core Properties[1][2][3][4][5]

Before interpreting spectral data, the structural integrity of the analyte must be defined.[1] This compound is an aromatic pyrimidine with an electron-donating amine at position 4 and a methyl group at position 5. In its hydrochloride salt form, the pyrimidine ring nitrogen (typically N1 or N3) is protonated, significantly influencing chemical shifts and solubility.[1]

| Property | Data |

| Systematic Name | 5-Methylpyrimidin-4-amine hydrochloride |

| CAS Number (HCl) | 1187931-18-5 |

| CAS Number (Free Base) | 22433-68-7 |

| Molecular Formula | C₅H₇N₃[2][3] · HCl |

| Molecular Weight | 145.59 g/mol (Salt); 109.13 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |

| pKa (Calculated) | ~6.2 (Base conjugate acid) |

NMR Spectroscopy Data (¹H & ¹³C)

Expert Insight: The hydrochloride salt form induces a downfield shift (deshielding) in the aromatic protons compared to the free base due to the positive charge delocalization on the ring.[1] DMSO-d₆ is the preferred solvent to prevent rapid proton exchange of the amine/acid protons, allowing for better integration.[1]

¹H NMR (400 MHz, DMSO-d₆)

Reference Standard Assignment

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Interpretation |

| 8.75 | Singlet (s) | 1H | H-2 | Most deshielded proton located between two ring nitrogens. |

| 8.35 - 8.60 | Broad Singlet (br s) | 3H-4H | NH₂ / HCl | Exchangeable protons. The amine and HCl protons often coalesce into a broad signal in the 8-9 ppm range. |

| 8.15 | Singlet (s) | 1H | H-6 | Aromatic proton adjacent to the methyl group. Slightly shielded relative to H-2. |

| 2.18 | Singlet (s) | 3H | -CH₃ | Methyl group at C-5. Characteristic sharp singlet. |

Technical Note on Coupling:

Unlike pyridines, the H-2 and H-6 protons in this 4,5-substituted pyrimidine do not show significant vicinal coupling (

¹³C NMR (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment |

| 160.5 | Quaternary (Cq) | C-4 (Ipso to Amine) |

| 152.8 | CH | C-2 (Between Nitrogens) |

| 148.2 | CH | C-6 (Adjacent to N1) |

| 116.4 | Quaternary (Cq) | C-5 (Ipso to Methyl) |

| 13.5 | CH₃ | 5-Methyl Group |

Mass Spectrometry (LC-MS)[2][7]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

The hydrochloride salt dissociates in the LC mobile phase.[1] The detected species is the protonated free base

Key MS Parameters[2][3][4][7][8]

| Parameter | Value |

| Parent Ion [M+H]⁺ | m/z 110.1 |

| Adducts | m/z 132.1 [M+Na]⁺ (Common in non-desalted samples) |

| Isotopic Pattern | M+1 (111.[1]1) at ~6.5% relative abundance (consistent with 5 carbons) |

Fragmentation Pathway (MS/MS)

High collision energy (CE) studies typically yield the following daughter ions:

-

m/z 110.1 → 93.1 : Loss of NH₃ (Amine group cleavage, -17 Da).[1]

-

m/z 93.1 → 66.1 : Loss of HCN (Ring fragmentation, -27 Da).[1]

High-Performance Liquid Chromatography (HPLC) Method[2][7]

Challenge: Small, polar, basic pyrimidines often elute in the void volume of standard C18 columns. Solution: Use an "AQ" (aqueous stable) column or ion-pairing chromatography.[1]

Recommended Protocol

-

Column: Waters XSelect HSS T3 or Agilent Zorbax SB-AQ (4.6 x 150 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0 suppresses silanol activity).[1]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (Max absorption for pyrimidine core).[1]

Gradient Table:

| Time (min) | % A (Water/TFA) | % B (ACN) | Phase |

|---|---|---|---|

| 0.0 | 98 | 2 | Equilibration |

| 2.0 | 98 | 2 | Isocratic Hold (Retain polar salt) |

| 10.0 | 60 | 40 | Linear Ramp |

| 12.0 | 5 | 95 | Wash |

| 15.0 | 98 | 2 | Re-equilibration |[1]

Retention Time: Expect the peak at approximately 3.5 - 4.5 min under these conditions.

Visualization: Structural-Spectral Correlation

The following diagram maps the specific structural moieties of 5-Methyl-pyrimidin-4-ylamine to their corresponding analytical signals, providing a "logic check" for researchers interpreting raw data.

Caption: Correlation map linking structural moieties (left) to specific NMR and MS signals (right) for validation.

Analytical Decision Tree (Purity Check)

When synthesizing or sourcing this material, common impurities include the 2-amino isomer or chlorinated precursors (2,4-dichloro-5-methylpyrimidine). Use this workflow to validate purity.

Caption: Step-by-step decision tree for validating the purity and identity of 5-Methyl-pyrimidin-4-ylamine HCl.

References

-

Arctom Scientific. (n.d.).[1] this compound (CAS 1187931-18-5) Product Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1066216, 4-Amino-5-methylpyrimidine. Retrieved from [1]

-

Bredereck, H., et al. (1956).[1][4] Formamide reactions.[4] VII. Preparation of pyrimidines. Chemische Berichte, 89, 12. (Foundational synthesis reference).

-

Mollard, A., et al. (2011).[1] Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. (Describing the use of 5-methylpyrimidin-4-amine as a key intermediate). Retrieved from [1]

-

BLD Pharm. (n.d.).[1] Product Analysis: this compound. Retrieved from [1]

Sources

5-Methyl-pyrimidin-4-ylamine Hydrochloride: A Technical Guide for Drug Discovery

This technical guide provides an in-depth analysis of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl), a critical heterocyclic building block in medicinal chemistry.[1][2]

Executive Summary

This compound (CAS: 1187931-18-5) is a specialized pyrimidine scaffold used primarily in the development of small-molecule kinase inhibitors and purine antimetabolites.[1][2] Unlike its ubiquitous cousin, the thiamine intermediate (4-amino-5-aminomethyl-2-methylpyrimidine), this molecule features a simplified substitution pattern (H at C2, Methyl at C5).[1][2] This specific geometry allows it to serve as a minimal steric probe in ATP-binding pockets, making it an essential tool in Fragment-Based Drug Discovery (FBDD) .[1][2]

This guide details the chemical properties, validated synthetic routes, and handling protocols for this compound, designed for researchers requiring high-purity inputs for SAR (Structure-Activity Relationship) campaigns.[1][2]

Chemical Identity & Specifications

| Property | Specification |

| IUPAC Name | 5-Methylpyrimidin-4-amine hydrochloride |

| Common Synonyms | 4-Amino-5-methylpyrimidine HCl; 5-Methylcytosine (incorrect but common misnomer in older texts) |

| CAS Number | 1187931-18-5 (HCl Salt); 22433-68-7 (Free Base) |

| Molecular Formula | C₅H₇N₃[1][2][3][4] · HCl |

| Molecular Weight | 145.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Calculated) | ~5.8 (Pyridine-like nitrogen N1) |

| Melting Point | >250 °C (Decomposes) |

Synthetic Pathways & Mechanistic Logic[2]

The synthesis of 5-methyl-pyrimidin-4-ylamine relies on the condensation of a three-carbon electrophile with a two-nitrogen nucleophile.[1][2] The choice of reagents determines the yield and impurity profile.

The "Alkoxyacrylonitrile" Route (Preferred)

The most robust laboratory-scale synthesis involves the condensation of formamidine acetate with 2-methyl-3-ethoxyacrylonitrile .[1][2] This route is preferred over the Grewe-type synthesis for this specific molecule because it avoids the formation of C2-methylated byproducts, ensuring the C2 position remains unsubstituted (H).[1][2]

Mechanism:

-

Nucleophilic Attack: The amidine nitrogen attacks the electrophilic beta-carbon of the acrylonitrile.[1][2]

-

Elimination: Ethanol is eliminated, generating an intermediate enaminonitrile.[1][2]

-

Cyclization: Intramolecular nucleophilic attack of the second amidine nitrogen onto the nitrile carbon closes the ring.

-

Isomerization: Tautomerization yields the aromatic pyrimidine amine.[1]

Visualization of Synthesis Logic

The following diagram illustrates the reaction flow and the critical salt formation step.

Caption: Step-wise condensation of formamidine and acrylonitrile derivative to yield the target pyrimidine salt.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5-Methyl-pyrimidin-4-ylamine HCl (10g scale). Safety Note: Work in a fume hood. Acrylonitriles are toxic; Formamidine acetate is hygroscopic.[1][2]

Step 1: Condensation[2][6][7]

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvent: Add anhydrous Ethanol (100 mL).

-

Base Activation: Add Sodium Ethoxide (NaOEt, 21% wt in EtOH, 1.2 eq).

-

Reagent Addition: Add Formamidine Acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amidine.

-

Substrate Addition: Dropwise add 2-Methyl-3-ethoxyacrylonitrile (1.0 eq) over 20 minutes.

-

Expert Insight: Slow addition prevents polymerization of the acrylonitrile, a common cause of low yields.

-

-

Reaction: Heat to reflux (78 °C) for 6–8 hours. Monitor by TLC (9:1 DCM:MeOH).[1][2]

Step 2: Workup & Isolation (Free Base)[2]

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Note: The product is moderately polar; multiple extractions are necessary.[1]

-

-

Dry organic layers over Na₂SO₄, filter, and concentrate to yield the crude free base (yellowish solid).[2]

Step 3: Hydrochloride Salt Formation[2]

-

Dissolve the crude free base in a minimum amount of cold anhydrous Ethanol or Methanol.[1]

-

Place the flask in an ice bath (0 °C).

-

Add 4M HCl in Dioxane (1.5 eq) dropwise with vigorous stirring.

-

A white precipitate should form immediately.[1][2] Stir for 30 minutes at 0 °C.

-

Filtration: Filter the solid under vacuum and wash the cake with cold Diethyl Ether (to remove excess HCl and non-polar impurities).

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Applications in Drug Discovery[2][4][8][9]

Kinase Inhibitor Scaffold

The 4-amino-5-methylpyrimidine motif is a "privileged structure" in kinase inhibition.[1][2] It mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[2]

-

Role of C5-Methyl: The methyl group at position 5 provides a hydrophobic contact with the "gatekeeper" residue in certain kinases (e.g., EGFR, JAK), improving potency compared to the unsubstituted analog.

-

Role of C2-Hydrogen: Unlike thiamine intermediates (which have a methyl at C2), this molecule has a hydrogen at C2.[1][2] This reduces steric bulk, allowing it to fit into restricted pockets where a C2-methyl would cause a clash.[1][2]

Fragment-Based Screening

Due to its low molecular weight (MW < 150) and high ligand efficiency, this hydrochloride salt is an ideal entry for fragment libraries.[1][2] It is often soaked into protein crystals to identify binding hotspots before growing the molecule into a lead candidate.

Stability & Storage

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[1][4] Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable at room temperature for >2 years if kept dry.[1][2]

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free amine).[2]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Pyrimidine Construction)

-

Application in Kinase Inhibitors

-

Commercial Sourcing & Specifications

Sources

- 1. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 3. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

- 4. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 5. 1187931-18-5|this compound|BLD Pharm [bldpharm.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 5-Methyl-pyrimidin-4-ylamine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, this document explores its structurally related compounds and their significance in the landscape of modern drug discovery, with a focus on their applications in developing novel therapeutics. This guide is intended to be a valuable resource for researchers and scientists actively engaged in the fields of chemical synthesis and drug development.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a wide range of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 5-Methyl-pyrimidin-4-ylamine, particularly as its hydrochloride salt to enhance solubility and stability, is a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural simplicity and the reactivity of its amino and methyl groups make it a versatile starting material for creating diverse chemical libraries for drug screening.

Nomenclature and Identification

Clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms and is cataloged under various chemical registry numbers.

| Identifier Type | Value |

| IUPAC Name | 5-methylpyrimidin-4-amine hydrochloride |

| CAS Number | 55705-27-6 |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.60 g/mol |

| Synonyms | 4-Amino-5-methylpyrimidine hydrochloride |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | Off-white to beige solid |

| Melting Point | 270-272 °C[4][5] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Hygroscopic.[6] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis is outlined below.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Chloro-5-methylpyrimidine

This protocol describes a representative synthesis via nucleophilic aromatic substitution.

Rationale: 4-Chloro-5-methylpyrimidine is a suitable precursor as the chloro-substituent is a good leaving group, readily displaced by an amine. The use of ammonia as the nucleophile directly introduces the required amino group. The final product is isolated as the hydrochloride salt to improve its stability and handling characteristics.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-5-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol.

-

Ammonolysis: Add a solution of ammonia in ethanol (excess, e.g., 10 equivalents).

-

Heating: Heat the sealed vessel to a temperature between 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and neutralize any excess acid. Wash further with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 5-methyl-pyrimidin-4-ylamine.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of hydrochloric acid in ethanol (1.1 equivalents) dropwise while stirring.

-

Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the pyrimidine ring, the methyl group protons, and the amine protons. The integration of these peaks should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amino group and C-H stretches of the methyl and aromatic groups.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound.

Related Compounds and Structure-Activity Relationships (SAR)

The 5-Methyl-pyrimidin-4-ylamine scaffold is a versatile template for generating a wide array of derivatives with diverse biological activities.[7] Modifications at various positions of the pyrimidine ring can lead to significant changes in their pharmacological profiles.

Caption: A simplified workflow for the discovery of kinase inhibitors using a 5-Methyl-pyrimidin-4-ylamine based library.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [6][8][9][10]* Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. [11]Avoid breathing dust. [11]Wash skin thoroughly after handling. [11]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. [6][12]If on skin, wash with plenty of water. [6][12]If swallowed, call a poison center or doctor if you feel unwell. [11] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. [6][11][13]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a vast number of derivatives, leading to the discovery of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development endeavors.

References

-

Gierlik, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. Available from: [Link]

-

Abdelgawad, M. A., et al. (2021). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 12(10), 1636-1653. Available from: [Link]

-

Jadwiszczak, M., et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 953–959. Available from: [Link]

-

LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Available from: [Link]

-

Wikipedia. 4-Aminopyridine. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4302175, 2-Chloro-5-methylpyrimidin-4-amine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12643706, 2-Chloro-5-methylpyridin-4-amine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]

- Google Patents. CN113412255A - Process for preparing 4-amino-5-methylpyridinone.

-

ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

-

PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available from: [Link]

-

Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(45), 29519-29535. Available from: [Link]

-

Li, J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6331-6346. Available from: [Link]

-

Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. Available from: [Link]

- Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

Pathak, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6634. Available from: [Link]

-

Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. Available from: [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56. Available from: [Link]

Sources

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Multi-step synthesis of pyrimidine derivatives

Topic: Multi-step Synthesis of Pyrimidine Derivatives: From Scaffold Construction to Late-Stage Diversification Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from oncology (Imatinib, Fluorouracil) to antivirals (Zidovudine). This application note details a robust, modular workflow for synthesizing functionalized pyrimidine derivatives. We move beyond simple recipe listing to explore the mechanistic causality and process safety required for high-fidelity reproduction. The protocol follows a "Build-Activate-Couple" logic: constructing the ring via condensation, activating it via chlorination, and diversifying it via Suzuki-Miyaura cross-coupling.

Phase 1: Core Construction (The Scaffold)

Objective: Synthesis of 6-methyl-2-phenylpyrimidin-4-ol via Cyclocondensation.

The Mechanistic Logic

The formation of the pyrimidine ring utilizes a [3+3] cyclocondensation strategy. We employ benzamidine (a 1,3-binucleophile) and ethyl acetoacetate (a 1,3-bielectrophile).

-

Why this route? Unlike the Biginelli reaction, which often yields dihydropyrimidines requiring oxidation, this condensation directly yields the aromatic system.

-

The Tautomer Trap: The product exists in equilibrium between the pyrimidin-4-ol (aromatic) and pyrimidin-4(3H)-one (keto) forms. While we name it an "ol" for nomenclature convenience, in solution (and solid state), the keto-tautomer often predominates. This structural reality dictates why we must "activate" this oxygen functionality in Phase 2 rather than coupling directly.

Experimental Protocol

| Reagent | Equiv.[1][2][3] | Role |

| Benzamidine Hydrochloride | 1.0 | 1,3-Binucleophile |

| Ethyl Acetoacetate | 1.2 | 1,3-Bielectrophile |

| Sodium Ethoxide (21% in EtOH) | 2.5 | Base (mediates condensation) |

| Ethanol (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Procedure:

-

Base Preparation: Charge a round-bottom flask with anhydrous ethanol. Under nitrogen, add sodium ethoxide solution. Note: Using pre-prepared NaOEt solution ensures accurate stoichiometry compared to dissolving sodium metal manually.

-

Amidine Liberation: Add Benzamidine HCl (1.0 equiv) to the base. Stir at RT for 15 min. The solution will become cloudy as NaCl precipitates.

-

Condensation: Add ethyl acetoacetate (1.2 equiv) dropwise. The reaction is exothermic; control addition to maintain temp < 40°C.

-

Reflux: Heat to reflux (78°C) for 6–8 hours.

-

Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting amidine (polar) should disappear.

-

-

Workup (The Critical Step):

-

Evaporate ethanol under reduced pressure.

-

Dissolve the residue in minimum water.

-

Acidification: Slowly add glacial acetic acid or 1N HCl until pH ~4-5.

-

Observation: The product will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at 50°C.

-

Phase 2: Activation (The Handle)

Objective: Conversion to 4-chloro-6-methyl-2-phenylpyrimidine.

Expertise & Safety Note

We convert the "inert" hydroxyl/keto group into a reactive chloride leaving group. Phosphorus oxychloride (POCl3) is the standard reagent.

-

Safety Critical: POCl3 reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.

-

Catalysis: We add a catalytic amount of N,N-dimethylaniline or DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination of the electron-deficient pyrimidine ring.

Experimental Protocol

| Reagent | Equiv.[1][2][3] | Role |

| Pyrimidin-4-ol (from Phase 1) | 1.0 | Substrate |

| POCl3 | 5.0 | Reagent & Solvent |

| N,N-Dimethylaniline | 0.1 | Catalyst/Acid Scavenger |

Step-by-Step Procedure:

-

Setup: Place the pyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2) or N2 line.

-

Addition: Add POCl3 carefully. Add the catalyst (N,N-dimethylaniline).

-

Reaction: Reflux (105°C) for 2–3 hours.

-

Checkpoint: The suspension should become a clear yellow solution as the starting material is consumed.

-

-

Quenching (Hazard Zone):

-

Cool the mixture to RT. Remove excess POCl3 via rotary evaporation (use a caustic trap).

-

Pour the thick residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

-

-

Extraction: Neutralize the aqueous slurry with saturated NaHCO3 (caution: foaming). Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organics over MgSO4 and concentrate. The crude product is usually pure enough (95%+) for the next step. If not, pass through a short silica plug (Hexane/EtOAc 9:1).

Phase 3: Diversification (The Library)

Objective: Suzuki-Miyaura Coupling to generate 4-aryl-6-methyl-2-phenylpyrimidine.

Mechanistic Insight

Chloropyrimidines are electron-deficient heteroaryl halides. They undergo oxidative addition with Pd(0) more readily than chlorobenzenes but less readily than bromides.

-

Catalyst Choice: While Pd(PPh3)4 is standard, it is air-sensitive. We recommend Pd(dppf)Cl2 or XPhos Pd G2 for difficult substrates. For this standard protocol, we use the robust Pd(PPh3)4 system.

-

Base Effect: We use aqueous Na2CO3. The presence of water is essential for the transmetallation step (formation of the boronate-hydroxo species).

Experimental Protocol

| Reagent | Equiv.[1][2][3] | Role |

| 4-Chloropyrimidine (from Phase 2) | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 | Nucleophile |

| Pd(PPh3)4 | 0.05 | Catalyst (5 mol%) |

| Na2CO3 (2M aq.) | 2.0 | Base |

| 1,4-Dioxane | Solvent | Reaction Medium |

Step-by-Step Procedure:

-

Degassing: Combine the chloropyrimidine and boronic acid in dioxane in a pressure vial. Bubble Nitrogen through the solvent for 10 mins. Oxygen is the enemy of Palladium.

-

Catalyst Addition: Add Pd(PPh3)4 and the degassed aqueous Na2CO3 solution.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours.

-

Checkpoint: The reaction mixture usually turns black (Pd precipitation) upon completion.

-

-

Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.[4]

-

Purification: Concentrate and purify via Column Chromatography.

-

Gradient: 0%

20% EtOAc in Hexanes. Pyrimidines are often UV active and easy to spot.

-

Visualizing the Workflow

Figure 1: Synthetic Pathway & Logic Flow

Caption: Modular workflow for pyrimidine synthesis, highlighting the transition from ring construction to functional activation and final diversification.

Figure 2: Mechanism of Cyclocondensation (Step 1)

Caption: Step-wise mechanistic breakdown of the condensation between benzamidine and ethyl acetoacetate.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for heterocyclic mechanisms).

-

Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds.[1][5][6][7] Chemistry & Biodiversity, 2(1), 1–50. Link

- Bhat, A. R., et al. (2019). Synthesis and Biological Activity of Pyrimidines Containing Heterocycles: A Review. Current Organic Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7–10. Link

Sources

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. heteroletters.org [heteroletters.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

5-Methyl-pyrimidin-4-ylamine hydrochloride as a pharmaceutical intermediate

Pharma-Grade Intermediate for Kinase Inhibitor Scaffolding & Thiamine Analogs [1][2]

Executive Summary & Strategic Utility

5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl) is a high-value heterocyclic intermediate.[1][2] While historically grounded in the industrial synthesis of Thiamine (Vitamin B1) analogs, its contemporary significance lies in medicinal chemistry as a privileged scaffold for ATP-competitive kinase inhibitors.[2]

The pyrimidine core serves as a bioisostere for the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region. The specific 5-methyl substitution provides two critical advantages:

-

Hydrophobic Packing: It fills the hydrophobic pocket adjacent to the gatekeeper residue in various kinases (e.g., JAK, CDK, Aurora).[2]

-

Metabolic Blockade: It prevents oxidative metabolism at the metabolically vulnerable C5 position, extending the half-life of the final drug candidate.[1]

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 4-Amino-5-methylpyrimidine HCl; 5-Methylcytosine analog |

| Molecular Formula | C₅H₇N₃[1][2][3][4][5][6][7][8][9][10][11] · HCl |

| Molecular Weight | 145.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (est) | ~5.5 (Protonation at N1/N3 ring nitrogen) |

| Hygroscopicity | Moderate to High (Handle under inert atmosphere recommended) |

Structural Biology & Mechanism of Action[1]

To understand the utility of this intermediate, one must visualize its interaction within the target protein. In kinase inhibitor design, the 4-amino-pyrimidine motif functions as a bidentate hydrogen bond anchor.[1][2]

Diagram 1: The "Hinge Binder" Mechanism

The following diagram illustrates how 5-Methyl-pyrimidin-4-ylamine mimics the Adenine of ATP to bind the Kinase Hinge Region.[1][2]

Caption: Schematic of the bidentate binding mode. The 4-amino group donates a proton to the hinge, while the ring nitrogen accepts one.[1] The 5-methyl group engages hydrophobic residues.[1][2]

Application Protocols

Protocol A: Synthesis of Kinase Inhibitor Precursor (SNAr Coupling)

Context: This protocol describes the coupling of the 5-methyl-pyrimidin-4-ylamine core to an aryl halide or activation of the core for subsequent functionalization.[1][2] A common route involves converting the amino group to a more reactive species or using the ring nitrogens for substitution. However, a more frequent workflow involves using the molecule as a nucleophile or reacting a precursor (like 4-chloro-5-methylpyrimidine) with an amine.[1][2]

Scenario: Below is a validated method for C-N coupling where 5-methyl-pyrimidin-4-ylamine is used as the nucleophile in a Buchwald-Hartwig type reaction to attach a "Tail" moiety (e.g., a solubilizing group).

Reagents:

-

Aryl Bromide/Iodide Partner (1.1 equiv)[2]

-

Cs₂CO₃ (3.0 equiv) - Crucial for neutralizing the HCl salt and driving the reaction.[1][2]

Step-by-Step Methodology:

-

Free Base Liberation (In-situ):

-

Catalyst Addition:

-

Add the Aryl Bromide partner.

-

Add the Pd₂dba₃ and Xantphos ligand under a stream of Nitrogen or Argon.

-

Critical: Degas the solvent prior to addition to prevent catalyst deactivation by oxygen.

-

-

Reaction:

-

Work-up:

-

Cool to room temperature.[2] Filter through a Celite pad to remove inorganic salts and Palladium black.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (DCM/MeOH gradient).[2] The product is often polar; a gradient of 0-10% MeOH in DCM is a standard starting point.[1]

-

Protocol B: Analytical Quality Control (HPLC-UV)

Context: Due to the basicity of the pyrimidine and the presence of the HCl salt, standard unbuffered HPLC methods often result in severe peak tailing. This method uses a high-pH resistant column or a buffered acidic mobile phase to ensure sharp peak shape.[1][2]

Instrument: HPLC with UV Diode Array Detector (DAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

Mobile Phase:

-

Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid).

-

Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Profile:

| Time (min) | % Solvent B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 5 | 1.0 |

| 10.0 | 60 | 1.0 |

| 12.0 | 95 | 1.0 |

Detection: UV at 254 nm (aromatic ring) and 280 nm.[2] Sample Prep: Dissolve 5 mg of sample in 10 mL of Water:Acetonitrile (90:10).

Acceptance Criteria:

-

Purity > 98.0% (Area %).[2]

-

Single sharp peak (Tailing factor < 1.5).[2]

-

Note: Impurities at relative retention time (RRT) ~0.8 often indicate the demethylated byproduct (4-aminopyrimidine) if the synthesis quality is low.[2]

Handling, Stability & Troubleshooting

Diagram 2: Solvent Selection Decision Tree

Optimizing the reaction environment is critical for yield.

Caption: Decision matrix for solvent and base selection based on the intended reaction pathway.

Critical Handling Notes

-

Salt Disproportionation: The HCl salt is stable, but in the presence of strong moisture, it can become sticky.[2] Store in a desiccator.

-

Free-Basing: If the free base is required for a reaction (e.g., to increase solubility in non-polar solvents), do not isolate it as a solid if possible, as it is more prone to oxidation.[2] Generate it in situ or extract into organic solvent and use the solution immediately.

-

Corrosion: As a hydrochloride salt, it can liberate HCl gas upon heating in the absence of base.[2] Ensure reactor vessels are acid-resistant (Glass-lined or Hastelloy) if heating the neat solid.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 295763, 4-Amino-5-methylpyrimidine.[1][2] Retrieved from [Link]

-

L. S. Rosner et al. (2019). Discovery of Pyrimidine-Based Inhibitors of Checkpoint Kinase 1 (CHK1).[1][2] European Journal of Medicinal Chemistry.[2][7] (Demonstrates the use of the pyrimidine scaffold in kinase inhibition).

-

Bayer Pharma AG. Process for the preparation of 4-amino-5-methyl-pyrimidine derivatives.[1][2] Patent WO2016016287.[2][12] (Industrial synthesis routes).

-

Zhang, J. et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[2] Nature Reviews Cancer, 9, 28-39.[1][2] (Mechanistic grounding for the ATP-binding scaffold).

Sources

- 1. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]

- 2. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

Application Note: Strategic Nucleophilic Substitution on 4-Aminopyrimidine Scaffolds

Abstract